1-Pentene

Beschreibung

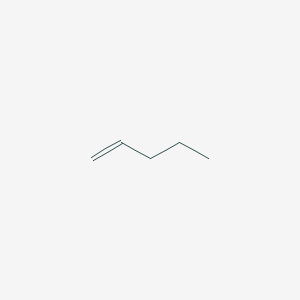

Structure

3D Structure

Eigenschaften

IUPAC Name |

pent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAKXRMUMFPDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-78-4, 25587-79-5 | |

| Record name | 1-Pentene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025849 | |

| Record name | 1-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB] | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C5-9 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/ | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.42 (AIR= 1) | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C | |

| Record name | 1-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid, LIQ @ ROOM TEMP | |

CAS No. |

109-67-1, 68527-11-7, 68814-91-5, 25377-72-4 | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C5-9 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068814915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C5-9 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C5-9 α- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALP8M0LU81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-265 °F (USCG, 1999), -165.2 °C | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentene (also known as pent-1-ene) is an alkene with the chemical formula C₅H₁₀.[1][2] It is a colorless, volatile, and highly flammable liquid with a gasoline-like odor.[3][4] As a simple alkene, this compound serves as a fundamental building block in organic synthesis and is a component of high-octane motor fuels.[5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and relevant safety information. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in various chemical processes. These properties are summarized in the tables below.

General and Molecular Properties

| Property | Value | Source |

| IUPAC Name | pent-1-ene | [1] |

| Molecular Formula | C₅H₁₀ | [1][6] |

| Molecular Weight | 70.13 g/mol | [1][7] |

| CAS Number | 109-67-1 | [1] |

| Appearance | Colorless liquid | [3][7] |

| Odor | Disagreeable, gasoline-like | [3][7] |

Physical Properties

| Property | Value | Source |

| Density | 0.641 g/mL at 25 °C | [3][8][9] |

| Boiling Point | 29.9-30.1 °C | [3][8][9] |

| Melting Point | -165.2 °C | [1] |

| Vapor Pressure | 635.0 mmHg at 25 °C | [1] |

| Vapor Density | 2.4 (vs air) | [9][10] |

| Refractive Index (n₂₀/D) | 1.371 | [3][10] |

| Flash Point | -20 °F (-28.9 °C) | [3][4] |

| Autoignition Temperature | 522 °F (272 °C) | [9][10] |

Solubility

| Solvent | Solubility | Source |

| Water | Insoluble (148 mg/L at 25 °C) | [1][11] |

| Ethanol | Miscible | [1][9] |

| Ethyl Ether | Miscible | [1][9] |

| Benzene | Soluble | [1][9] |

| Non-polar organic solvents | Highly soluble | [11] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Representative spectral data are presented below.

¹H NMR Spectrum

The proton NMR spectrum of this compound shows five distinct signals corresponding to the five different chemical environments of the hydrogen atoms.[1]

¹³C NMR Spectrum

The carbon-13 NMR spectrum of this compound displays five signals, indicating five unique carbon environments in the molecule.

Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z = 70.[3][12] Significant fragment ions are observed at m/z values of 55, 42, 41, and 29.[12]

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands for an alkene. A key absorption is observed around 1640 cm⁻¹ due to the C=C stretching vibration.[7] C-H stretching vibrations of the vinyl group are typically seen around 3080 cm⁻¹.[7]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are provided below.

Determination of Boiling Point (Distillation Method)

This protocol outlines the determination of the boiling point of this compound using simple distillation.[13][14]

Materials:

-

Round-bottom flask (50 mL)

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer (-10 to 110 °C)

-

Heating mantle

-

Boiling chips

-

This compound (≥ 5 mL)

Procedure:

-

Place 10-15 mL of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the ambient atmospheric pressure.

Determination of Density

This protocol describes the measurement of the density of this compound.

Materials:

-

Pycnometer (specific gravity bottle) of known volume

-

Analytical balance

-

This compound

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid that has expanded out of the capillary.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Acquisition of FTIR Spectrum

This protocol details the procedure for obtaining an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.[4]

Materials:

-

FTIR spectrometer with an ATR accessory

-

This compound

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[4]

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Acquisition of NMR Spectra

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

-

NMR spectrometer

-

NMR tube (5 mm)

-

Deuterated solvent (e.g., CDCl₃)

-

This compound

-

Pipette

Procedure:

-

Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.[15]

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Place the NMR tube in the spectrometer's sample holder.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

Acquisition of Mass Spectrum (GC-MS)

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

GC-MS instrument

-

Appropriate GC column (e.g., non-polar)

-

Volatile solvent (e.g., hexane or dichloromethane)

-

This compound

-

Microsyringe

Procedure:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

Set the GC-MS instrument parameters, including injector temperature, oven temperature program, and mass spectrometer settings.

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer for ionization and analysis.

-

Acquire and process the data to obtain the mass spectrum.

Reactivity and Stability

This compound is a stable compound under normal storage conditions but is highly flammable and its vapors can form explosive mixtures with air.[3][5] It is incompatible with strong oxidizing agents.[3][5] As an alkene, it readily undergoes addition reactions across the double bond, such as hydrogenation to form pentane and halogenation.[11] It can also undergo polymerization.[3]

Safety and Handling

Hazards:

-

Flammability: Extremely flammable liquid and vapor.[9] Vapors may travel to a source of ignition and flash back.

-

Health: May cause skin and eye irritation.[16] Inhalation of high concentrations of vapor can act as a simple asphyxiant or weak anesthetic.[4] Aspiration hazard if swallowed.[9]

Handling and Storage:

-

Handle in a well-ventilated area and use personal protective equipment, including safety glasses and gloves.[17]

-

Keep away from heat, sparks, open flames, and other ignition sources.[17]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

References

- 1. pent-1-ene this compound's low high resolution H-1 proton nmr spectrum of pent-1-ene this compound analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound [webbook.nist.gov]

- 3. image diagram mass spectrum of pent-1ene this compound fragmentation pattern of ions for analysis and identification of pent-1-ene this compound doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(109-67-1) IR Spectrum [chemicalbook.com]

- 7. image diagram infrared spectrum of pent-1-ene this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pent-1-ene this compound doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound(109-67-1) 1H NMR spectrum [chemicalbook.com]

- 9. 1-PENTYNE(627-19-0) 13C NMR [m.chemicalbook.com]

- 10. This compound(109-67-1) 13C NMR spectrum [chemicalbook.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. This compound(109-67-1) MS spectrum [chemicalbook.com]

- 13. vernier.com [vernier.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

Spectroscopic Profile of 1-Pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-pentene, a crucial building block in organic synthesis and polymer chemistry. The following sections detail its signature features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound presents five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (a, b) | ~4.97 | Doublet |

| H-2 | ~5.81 | Multiplet |

| H-3 | ~2.02 | Multiplet |

| H-4 | ~1.43 | Sextet |

| H-5 | ~0.91 | Triplet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound displays five signals, one for each of the unique carbon atoms in the molecule. The carbon atoms of the double bond exhibit significantly larger chemical shifts compared to the sp³ hybridized carbons.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | ~114.5 |

| C-2 | ~138.9 |

| C-3 | ~36.1 |

| C-4 | ~22.3 |

| C-5 | ~13.7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. The most prominent peaks are indicative of the C=C double bond and the various C-H bonds present.[2]

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| =C-H stretch | ~3080 | Alkene C-H stretch |

| C-H stretch | ~2960-2870 | Alkane C-H stretch |

| C=C stretch | ~1640 | Alkene C=C stretch[2] |

| =C-H bend | ~990 and ~910 | Alkene C-H out-of-plane bend[2] |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) corresponds to the molar mass of this compound (70.13 g/mol ).[3][4]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 70 | Moderate | [C₅H₁₀]⁺ (Molecular Ion)[4][5] |

| 55 | High | [C₄H₇]⁺ |

| 42 | 100 (Base Peak) | [C₃H₆]⁺[4][5] |

| 41 | High | [C₃H₅]⁺[5] |

| 29 | Moderate | [C₂H₅]⁺ |

| 27 | High | [C₂H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a volatile liquid like this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6][7] The use of a deuterated solvent is crucial to avoid overwhelming the sample signals with solvent protons.[7]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: The magnetic field is "locked" onto the deuterium signal of the solvent to ensure stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.[6] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[8][9] A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a volatile liquid like this compound, the simplest method is to obtain the spectrum of the "neat" liquid (undiluted). A drop of this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[10][11] The plates are then mounted in the sample holder of the IR spectrometer.[12]

-

Background Spectrum: A background spectrum of the empty salt plates is recorded first. This is automatically subtracted from the sample spectrum to remove any interference from the plates and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the this compound molecule.

Mass Spectrometry (MS)

-

Sample Introduction: As a volatile liquid, this compound is typically introduced into the mass spectrometer via a heated inlet system or through direct injection, where it is vaporized under vacuum.[13][14]

-

Ionization: The gaseous this compound molecules are then ionized, most commonly by electron impact (EI). In this method, a high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion ([M]⁺) and causing fragmentation.[13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[4]

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Relationship between this compound's structure and spectroscopic outputs.

Caption: General experimental workflow for spectroscopic analysis of this compound.

References

- 1. C-13 nmr spectrum of pent-1-ene this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene this compound doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. image diagram infrared spectrum of pent-1-ene this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pent-1-ene this compound doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound [webbook.nist.gov]

- 4. image diagram mass spectrum of pent-1ene this compound fragmentation pattern of ions for analysis and identification of pent-1-ene this compound doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound(109-67-1) MS spectrum [chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. webassign.net [webassign.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. ursinus.edu [ursinus.edu]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. mhchem.org [mhchem.org]

An In-depth Technical Guide to the Electrophilic Reaction Mechanisms of 1-Pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 1-pentene with various electrophiles. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who require a thorough understanding of these fundamental organic reactions. This document elucidates the key electrophilic addition reactions of this compound, including hydrohalogenation, hydration, halogenation, and oxymercuration-demercuration. Each section details the reaction mechanism, provides representative experimental protocols, and summarizes key data in tabular format. Reaction pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear and concise understanding of the chemical transformations.

Hydrohalogenation of this compound

The reaction of this compound, an unsymmetrical alkene, with hydrogen halides (HX, where X = Cl, Br, I) is a classic example of electrophilic addition. This reaction follows Markovnikov's rule, which dictates that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms, while the halide adds to the more substituted carbon atom.[1][2]

The underlying principle of Markovnikov's rule is the formation of the most stable carbocation intermediate. In the case of this compound, the addition of a proton to the terminal carbon (C1) results in the formation of a more stable secondary carbocation at the adjacent carbon (C2). Conversely, protonation of the second carbon would lead to a less stable primary carbocation. The subsequent nucleophilic attack by the halide ion on the secondary carbocation leads to the formation of the major product, 2-halopentane.[1][2]

Reaction Mechanism

The mechanism proceeds in two main steps:

-

Protonation of the double bond: The π electrons of the this compound double bond act as a nucleophile and attack the electrophilic proton of the hydrogen halide. This results in the formation of a carbocation intermediate and a halide ion. The more stable secondary carbocation is preferentially formed.

-

Nucleophilic attack by the halide: The halide ion, acting as a nucleophile, attacks the electron-deficient carbocation, forming the final alkyl halide product.

Quantitative Data

| Reaction | Reagent | Major Product | Minor Product | Regioselectivity |

| Hydrobromination | HBr | 2-Bromopentane | 1-Bromopentane | Markovnikov (Major) |

| Hydrochlorination | HCl | 2-Chloropentane | 1-Chloropentane | Markovnikov (Major) |

| Hydroiodination | HI | 2-Iodopentane | 1-Iodopentane | Markovnikov (Major) |

Experimental Protocol: Hydrobromination of this compound

Objective: To synthesize 2-bromopentane from this compound via electrophilic addition of hydrogen bromide.

Materials:

-

This compound

-

Concentrated hydrobromic acid (48%)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, place this compound.

-

Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydrobromic acid with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with water again.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and purify the product by distillation, collecting the fraction corresponding to the boiling point of 2-bromopentane.

Signaling Pathway Diagram

Caption: Mechanism of Hydrohalogenation of this compound.

Acid-Catalyzed Hydration of this compound

The acid-catalyzed hydration of this compound is a method for preparing alcohols. This reaction also adheres to Markovnikov's rule, with the hydroxyl group (-OH) adding to the more substituted carbon of the double bond.[3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄).[4]

Reaction Mechanism

The mechanism is a three-step process:

-

Protonation of the alkene: The double bond of this compound is protonated by a hydronium ion (H₃O⁺), forming a secondary carbocation.[5]

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: Another water molecule acts as a base and removes a proton from the oxonium ion intermediate, yielding the alcohol and regenerating the acid catalyst.[5]

Quantitative Data

| Reaction | Reagent | Major Product | Minor Product | Regioselectivity |

| Hydration | H₂O, H₂SO₄ (cat.) | 2-Pentanol | 1-Pentanol | Markovnikov (Major)[3] |

Experimental Protocol: Acid-Catalyzed Hydration of this compound

Objective: To synthesize 2-pentanol from this compound.

Materials:

-

This compound

-

50% aqueous sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask containing this compound, slowly add an equal volume of 50% aqueous sulfuric acid while cooling the flask in an ice bath.

-

After the addition, attach a reflux condenser and heat the mixture gently for about 1 hour.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer with water, then with a sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and purify the product by distillation.

Signaling Pathway Diagram

Caption: Mechanism of Acid-Catalyzed Hydration of this compound.

Halogenation of this compound

The addition of halogens (Br₂ or Cl₂) to this compound results in the formation of a vicinal dihalide. This reaction proceeds via a halonium ion intermediate and results in anti-addition of the two halogen atoms across the double bond.

Reaction Mechanism

-

Formation of a halonium ion: The alkene's π bond attacks one of the halogen atoms, displacing the other as a halide ion. A cyclic halonium ion intermediate is formed.

-

Nucleophilic attack by the halide ion: The halide ion then attacks one of the carbons of the halonium ion from the side opposite to the bridge, leading to the opening of the three-membered ring and the formation of the dihalide with anti stereochemistry.

Quantitative Data

| Reaction | Reagent | Product | Stereochemistry |

| Bromination | Br₂ in CCl₄ | 1,2-Dibromopentane | anti-addition |

| Chlorination | Cl₂ in CH₂Cl₂ | 1,2-Dichloropentane | anti-addition |

Experimental Protocol: Bromination of this compound

Objective: To synthesize 1,2-dibromopentane from this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve this compound in an inert solvent like carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a stirrer.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete and the color persists, the reaction is finished.

-

The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified by distillation.

Signaling Pathway Diagram

Caption: Mechanism of Bromination of this compound.

Oxymercuration-Demercuration of this compound

Oxymercuration-demercuration is a two-step process for the hydration of an alkene that follows Markovnikov's rule but avoids the formation of a free carbocation intermediate, thus preventing rearrangements.[6][7]

Reaction Mechanism

-

Oxymercuration: this compound reacts with mercuric acetate [Hg(OAc)₂] in the presence of water to form a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of this intermediate.[6]

-

Demercuration: The organomercury intermediate is then reduced with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[7]

Quantitative Data

| Reaction | Reagents | Product | Regioselectivity |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 2-Pentanol | Markovnikov (High) |

Experimental Protocol: Oxymercuration-Demercuration of this compound

Objective: To synthesize 2-pentanol from this compound without carbocation rearrangement.

Materials:

-

This compound

-

Mercuric acetate [Hg(OAc)₂]

-

Tetrahydrofuran (THF)

-

Water

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide solution

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve mercuric acetate in a mixture of THF and water.

-

Add this compound to the solution and stir the mixture at room temperature for about 30-60 minutes.

-

In a separate flask, prepare a solution of sodium borohydride in aqueous sodium hydroxide.

-

Cool the reaction mixture from step 2 in an ice bath and slowly add the sodium borohydride solution. A black precipitate of mercury will form.

-

After the addition is complete, stir the mixture for another hour.

-

Extract the product with diethyl ether.

-

Wash the ether layer with water and dry it over an anhydrous drying agent.

-

Remove the solvent and purify the product by distillation.

Signaling Pathway Diagram

Caption: Experimental Workflow for Oxymercuration-Demercuration.

References

- 1. quora.com [quora.com]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Thermal Decomposition Pathways of 1-Pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental findings related to the thermal decomposition of 1-pentene. The information presented herein is intended to support research and development activities where the thermal stability and degradation pathways of unsaturated hydrocarbons are of critical importance.

Introduction

This compound, an alpha-olefin, is a key compound in various chemical processes, including as a monomer in polymerization and as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Understanding its behavior at elevated temperatures is crucial for process optimization, safety, and the prediction of product profiles in high-temperature applications. The thermal decomposition of this compound proceeds through complex free-radical chain reactions, leading to a variety of smaller hydrocarbon products. This guide details the primary decomposition pathways, summarizes available kinetic and product distribution data, and outlines the experimental methodologies used to study these processes.

Primary Thermal Decomposition Pathways

The thermal decomposition of this compound is predominantly a free-radical chain reaction process, which can be broken down into three main stages: initiation, propagation, and termination.[1]

Initiation: The process begins with the homolytic cleavage of the weakest bond in the this compound molecule to form free radicals. The allylic C-C bond is typically the most susceptible to cleavage due to the resonance stabilization of the resulting allyl radical.

Propagation: The radicals formed during initiation are highly reactive and can participate in a series of reactions that propagate the chain. These include hydrogen abstraction, radical addition to the double bond, and β-scission of larger radicals to form smaller, more stable molecules and new radicals.

Termination: The chain reaction ceases when two radicals combine or disproportionate to form stable, non-radical products.

The primary products observed from the thermal decomposition of this compound include ethylene, propene, 1,3-butadiene, and smaller alkanes and alkenes.[2][3] The distribution of these products is highly dependent on the reaction conditions, particularly temperature and pressure.

Visualizing the Decomposition Pathways

The following diagrams illustrate the key reaction pathways in the thermal decomposition of this compound.

Quantitative Data

Quantitative data on the thermal decomposition of this compound, such as reaction rate constants and product yields, are essential for kinetic modeling and process design. While comprehensive tabular data is not always readily available in the literature, this section summarizes key quantitative findings.

Kinetic Parameters

The unimolecular decomposition of this compound is the initial and rate-determining step at high temperatures. The rate constants for the decomposition of key radical intermediates have been estimated.[4]

| Reaction | Rate Expression (s⁻¹) | Temperature Range (K) | Reference |

| 1-Penten-5-yl → Allyl + Ethylene | 2.5 x 10¹³ exp(-22700/T) | - | [4] |

| 1,3-Butadiene + Methyl → 1-Penten-3-yl | 1.34 x 10⁻¹³ exp(-2063/T) (cm³ molecule⁻¹ s⁻¹) | 353 - 453 | [4] |

Note: The provided rate expressions are for specific elementary reactions involved in the overall decomposition and not for the global decomposition of this compound.

Product Distribution

The distribution of products from this compound pyrolysis is highly dependent on temperature. The following table summarizes the major products observed in a single-pulse shock tube study at approximately 2 bar.[2][3] The data is presented qualitatively based on graphical representations in the cited literature, as precise tabular data was not available.

| Temperature (K) | Major Products (in descending order of abundance) |

| 900 - 1200 | This compound (unreacted), Propene, Ethylene, 1,3-Butadiene, Methane |

| 1200 - 1600 | Ethylene, Propene, Methane, 1,3-Butadiene, Acetylene, Benzene (at higher temps) |

Experimental Protocols

The study of thermal decomposition pathways of this compound relies on specialized experimental techniques capable of handling high temperatures and analyzing complex product mixtures. The two primary methods employed are single-pulse shock tubes and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Single-Pulse Shock Tube Pyrolysis

This technique is used to study gas-phase reactions at high temperatures and pressures for very short reaction times.

Methodology:

-

Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., Argon) is prepared in a stainless steel mixing tank. The concentration of this compound is typically low (e.g., 0.02-2%) to minimize secondary reactions and ensure isothermal conditions.

-

Shock Tube Operation: The shock tube, consisting of a driver and a driven section separated by a diaphragm, is evacuated to a high vacuum. The this compound mixture is introduced into the driven section. The driver section is filled with a high-pressure driver gas (e.g., Helium).

-

Initiation of Reaction: The diaphragm is ruptured, generating a shock wave that propagates through the this compound mixture, rapidly heating and compressing it to the desired reaction temperature and pressure.

-

Quenching: The reaction is rapidly quenched by a reflected shock wave or an expansion wave, effectively stopping the chemical reactions.

-

Product Analysis: The post-shock gas mixture is sampled and analyzed, typically using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for the characterization of non-volatile materials by thermally decomposing them into smaller, volatile fragments that can be analyzed by GC-MS.

Methodology:

-

Sample Introduction: A small, precise amount of liquid this compound is introduced into a pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (typically 500-1000°C) in an inert atmosphere (e.g., Helium). The this compound undergoes thermal decomposition into a mixture of smaller, volatile products.

-

Gas Chromatography (GC) Separation: The pyrolysis products are swept by the carrier gas into the GC column. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. A common column used is a fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane). The oven temperature is programmed to increase over time to elute compounds with a wide range of boiling points.

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

-

Quantification: For quantitative analysis, a flame ionization detector (FID) is often used in parallel with or instead of the MS. The FID response is proportional to the mass of carbon atoms, allowing for the quantification of the separated products with the use of appropriate calibration standards.

Conclusion

The thermal decomposition of this compound is a complex process governed by free-radical mechanisms. The primary decomposition pathways lead to the formation of smaller alkenes and alkanes, with the product distribution being highly sensitive to reaction temperature. While significant progress has been made in understanding the qualitative aspects of this compound pyrolysis through techniques like single-pulse shock tube experiments and Py-GC-MS, a comprehensive and readily accessible set of quantitative kinetic and product yield data across a wide range of conditions remains an area for further investigation. This guide provides a foundational understanding of the key principles and experimental approaches that are essential for researchers and professionals working with this compound at elevated temperatures.

References

Unraveling the Conformational Landscape of 1-Pentene: A Quantum Chemical Perspective

An in-depth analysis of the conformational stability of 1-pentene, a fundamental building block in organic chemistry, has been achieved through rigorous quantum chemical calculations. This technical guide provides a comprehensive overview of the computational methodologies, key findings, and experimental correlations that illuminate the energetic hierarchy of its various spatial arrangements.

Researchers in drug development and materials science often grapple with the conformational flexibility of molecules, as it directly influences their biological activity and physical properties. Understanding the relative stabilities of different conformers is paramount for predicting molecular behavior and designing novel chemical entities. In the case of this compound, a simple alkene, a surprisingly complex conformational landscape emerges, governed by subtle intramolecular interactions.

The Five Conformers of this compound

Computational studies, employing both molecular mechanics and ab initio quantum chemical methods, have consistently identified five distinct conformers of this compound.[1] These conformers arise from rotations around the C2-C3 and C3-C4 single bonds. Spectroscopic investigations, specifically pulsed-nozzle Fourier-transform microwave spectroscopy, have experimentally confirmed the existence of four of these five conformers in a molecular beam.[1][2] The fifth, higher-energy conformer has thus far eluded experimental detection.

The five conformers are designated based on the dihedral angles of the carbon backbone. A systematic exploration of the potential energy surface reveals the relative energetic ordering of these spatial arrangements.

Relative Stabilities: A Quantitative Comparison

The relative energies of the five this compound conformers have been calculated using a hierarchy of computational methods, providing insights into the accuracy and efficiency of different theoretical approaches. The data, summarized in the tables below, includes results from the Molecular Mechanics (MM3) force field and Møller-Plesset perturbation theory (MP2 and MP4) with varying basis sets. The energies are reported relative to the most stable conformer identified by each method.

Table 1: Calculated Relative Energies of this compound Conformers (cm⁻¹)

| Conformer | MM3 | MP2/6-31G | MP2/6-311G | MP4/6-31G | MP4/6-311G |

| I (C₁) | 0 | 45 | 31 | 1 | 0 |

| II (C₁) | 38 | 0 | 0 | 0 | 1 |

| III (Cₛ) | 128 | 165 | 160 | 148 | 143 |

| IV (C₁) | 245 | 291 | 283 | 296 | 285 |

| V (C₁) | 437 | 457 | 465 | 496 | 499 |

Data extracted from Fraser et al. (2000), The Journal of Chemical Physics.

Table 2: Zero-Point Corrected Relative Energies of this compound Conformers (cm⁻¹)

| Conformer | MP2/6-31G | MP2/6-311G |

| I (C₁) | 40 | 27 |

| II (C₁) | 0 | 0 |

| III (Cₛ) | 158 | 154 |

| IV (C₁) | 282 | 275 |

| V (C₁) | 446 | 455 |

Data extracted from Fraser et al. (2000), The Journal of Chemical Physics. Zero-point energy corrections account for the vibrational energy of the molecule at absolute zero.

These results highlight that while different methods may predict a different lowest-energy conformer (Conformer I for MM3 and MP4/6-311G*, and Conformer II for MP2 methods), the overall energy ranking of the conformers is largely consistent across the ab initio methods. The fifth conformer is consistently predicted to be the highest in energy.

Experimental Protocol: A Computational Workflow

The determination of the relative stabilities of this compound conformers involves a multi-step computational protocol. This workflow is designed to efficiently explore the conformational space and accurately calculate the energies of the identified minima.

1. Initial Conformational Search: A broad exploration of the potential energy surface is initially performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MM3). This step aims to identify all possible low-energy conformers by systematically rotating the flexible dihedral angles.

2. Geometry Optimization: The geometries of the conformers identified in the initial search are then optimized using more accurate ab initio methods, such as Møller-Plesset perturbation theory (MP2) with a suitable basis set (e.g., 6-31G*). This process refines the molecular structure of each conformer to a local minimum on the potential energy surface.

3. Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, a frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE), which are crucial for obtaining accurate relative energies.

4. Single-Point Energy Refinement: For higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more sophisticated level of theory or a larger basis set (e.g., MP4 or a larger Pople-style or correlation-consistent basis set). This step provides a more refined estimate of the electronic energy of each conformer.

5. Analysis of Results: The final step involves calculating the relative energies of the conformers, both with and without zero-point corrections, to establish their order of stability. These theoretical predictions can then be compared with experimental data, such as rotational constants obtained from microwave spectroscopy, to validate the computational model.

The logical flow of this computational protocol is visualized in the diagram below.

This systematic approach, combining different levels of theory, provides a robust framework for the computational investigation of molecular conformations, offering valuable insights for researchers in various fields of chemistry.

References

A Technical Guide to the Solubility of 1-Pentene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-pentene in various organic solvents. Due to the prevalence of qualitative descriptions in existing literature, this guide emphasizes the established principles of solubility and provides a detailed experimental protocol for the precise quantitative determination of this compound's solubility. This document is intended to be a foundational resource for laboratory professionals requiring accurate solvent selection for reactions, purifications, and formulations involving this compound.

Core Concepts in this compound Solubility

This compound (C₅H₁₀) is a non-polar aliphatic hydrocarbon.[1][2][3] Its solubility is primarily governed by the principle of "like dissolves like," which dictates that non-polar solutes will readily dissolve in non-polar solvents, while their solubility in polar solvents is limited.[1] The intermolecular forces at play in solutions of this compound are predominantly weak van der Waals forces.

Quantitative and Qualitative Solubility Data

Reliable, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, several sources consistently report its miscibility with key non-polar and weakly polar solvents. The term "miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

Below is a summary of the available solubility information for this compound. For many common organic solvents, a qualitative description is provided based on recurring information in reputable chemical databases and literature.

| Solvent Classification | Solvent | Chemical Formula | Solubility of this compound | Citation |

| Alcohols | Methanol | CH₃OH | Miscible (Completely Soluble) | |

| Ethanol | C₂H₅OH | Miscible (Soluble in all proportions) | [4][5][6] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible (Soluble in all proportions) | [4][5][6] |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible (Soluble in all proportions) | [4][5][6] |

| Toluene | C₇H₈ | Soluble | [1] | |

| Alkanes | Hexane | C₆H₁₄ | Soluble | [3] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | CCl₄ | Slightly Soluble | [4] |

| Polar Aprotic Solvents | Acetone | C₃H₆O | Information Not Available | |

| Ethyl Acetate | C₄H₈O₂ | Information Not Available | ||

| Polar Protic Solvents | Water | H₂O | 148 mg/L (at 25 °C) | [5] |

Experimental Protocol: Determination of this compound Solubility